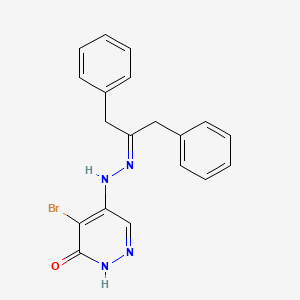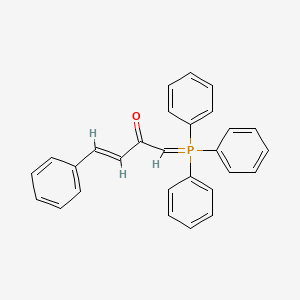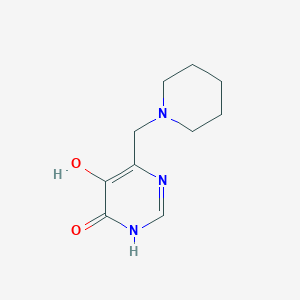![molecular formula C18H18ClN3O B12920982 4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]- CAS No. 89459-23-4](/img/structure/B12920982.png)
4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Chloro-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide is a derivative of acridine, a class of compounds known for their broad range of biological activities. Acridine derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities . This compound, in particular, has shown promise in clinical studies due to its unique chemical structure and biological properties .
准备方法
The synthesis of 9-Chloro-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide typically involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
9-Chloro-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
作用机制
The primary mechanism of action of 9-Chloro-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide involves DNA intercalation, where the compound inserts itself between DNA base pairs. This intercalation disrupts the normal function of DNA and inhibits the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription . The compound’s ability to inhibit both topoisomerase I and II enzymes contributes to its anticancer activity .
相似化合物的比较
9-Chloro-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide is unique due to its dual topoisomerase I/II inhibition and its ability to overcome multidrug resistance . Similar compounds include:
Amsacrine (m-AMSA): Another acridine derivative used in cancer treatment, primarily for leukemia.
Triazoloacridone (C-1305): Known for its anticancer properties and clinical studies.
Other acridine derivatives: Various other derivatives have been synthesized and studied for their biological activities.
These compounds share similar mechanisms of action but differ in their specific chemical structures and biological activities, highlighting the uniqueness of 9-Chloro-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide .
属性
CAS 编号 |
89459-23-4 |
|---|---|
分子式 |
C18H18ClN3O |
分子量 |
327.8 g/mol |
IUPAC 名称 |
9-chloro-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide |
InChI |
InChI=1S/C18H18ClN3O/c1-22(2)11-10-20-18(23)14-8-5-7-13-16(19)12-6-3-4-9-15(12)21-17(13)14/h3-9H,10-11H2,1-2H3,(H,20,23) |
InChI 键 |
FWRXXQLUCNPCOM-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-({[(2,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12920920.png)

![5-Bromo-2,4-bis[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B12920943.png)
![3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920945.png)
![7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920976.png)



![3,5-Dichloro-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921000.png)


